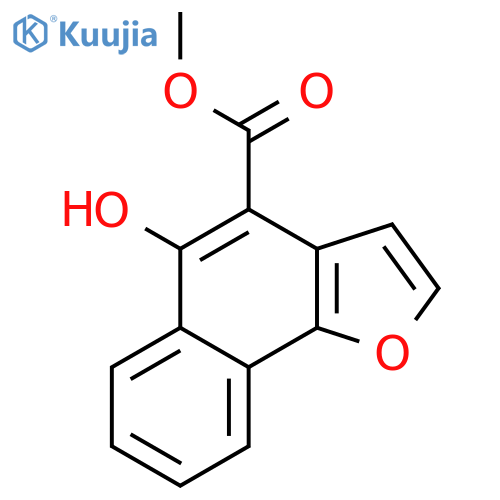Cas no 61658-41-1 (Furomollugin)

Furomollugin structure
Furomollugin 化学的及び物理的性質
名前と識別子
-
- Naphtho[1,2-b]furan-4-carboxylic acid,5-hydroxy-,methyl ester
- Furomollugin
- 5-Hydroxynaphtho[1,2-b]furan-4-carboxylic acid methyl ester
- AFMYCYWCHKTNNE-UHFFFAOYSA-N
- methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate
- 61658-41-1
- CHEMBL464791
- AKOS032948373
- FS-8880
- [ "" ]
- GLXC-18204
- METHYL 5-HYDROXYNAPHTHO[1,2-B]FURAN-4-CARBOXYLATE
- Methyl 5-hydroxynaphtho(1,2-b)furan-4-carboxylic acid
- Methyl 5-hydroxynaphtho[1,2-b]furan-4-carboxylic acid
- methyl 5-hydroxybenzo(g)(1)benzofuran-4-carboxylate
-
- インチ: InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3
- InChIKey: AFMYCYWCHKTNNE-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O
計算された属性
- せいみつぶんしりょう: 242.05800
- どういたいしつりょう: 242.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.024
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 391.6±22.0 °C at 760 mmHg
- フラッシュポイント: 190.6±22.3 °C
- PSA: 59.67000
- LogP: 3.07820
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Furomollugin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Furomollugin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN2417-5 mg |
Furomollugin |
61658-41-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN2417-5mg |
Furomollugin |
61658-41-1 | 5mg |
¥ 11900 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F36040-5mg |
Furomollugin |
61658-41-1 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2417-1 mg |
Furomollugin |
61658-41-1 | 1mg |
¥2355.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2417-1 mL * 10 mM (in DMSO) |
Furomollugin |
61658-41-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095482-5mg |
Furomollugin |
61658-41-1 | 98% | 5mg |
¥2751.00 | 2024-05-06 | |
| A2B Chem LLC | AG74822-5mg |
Furomollugin |
61658-41-1 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2417-1 ml * 10 mm |
Furomollugin |
61658-41-1 | 1 ml * 10 mm |
¥ 16980 | 2024-07-20 |
Furomollugin 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
61658-41-1 (Furomollugin) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
